molecular formula C20H27F3N4O2 B7359319 1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid

1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid

Cat. No. B7359319
M. Wt: 412.4 g/mol
InChI Key: ROHTZJPPUBQNED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid is a chemical compound that has been widely researched for its potential applications in the field of medicine. It is a guanidine derivative and a selective antagonist of the NMDA receptor.

Mechanism of Action

1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid is a selective antagonist of the NMDA receptor. It works by blocking the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the activity of this receptor, the compound helps to prevent the overactivation of the receptor, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid have been extensively studied. It has been found to have neuroprotective properties and has been shown to reduce neuronal damage and cell death in animal models of neurodegenerative diseases. It has also been shown to have analgesic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid is its selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in various physiological processes. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of this compound in the treatment of chronic pain and depression. Further research is also needed to better understand the mechanisms of action of this compound and to develop more effective methods for its synthesis and purification.

Synthesis Methods

The synthesis of 1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid involves the reaction of 1-adamantanamine with 2-(2-pyridin-2-ylethyl)guanidine in the presence of trifluoroacetic acid. The reaction takes place at room temperature and the product is obtained in high yield after purification.

Scientific Research Applications

1-(1-Adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid has been extensively studied for its potential applications in the field of medicine. It has been found to have neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of chronic pain and depression.

properties

IUPAC Name

1-(1-adamantyl)-2-(2-pyridin-2-ylethyl)guanidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4.C2HF3O2/c19-17(21-6-4-16-3-1-2-5-20-16)22-18-10-13-7-14(11-18)9-15(8-13)12-18;3-2(4,5)1(6)7/h1-3,5,13-15H,4,6-12H2,(H3,19,21,22);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHTZJPPUBQNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=NCCC4=CC=CC=N4)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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